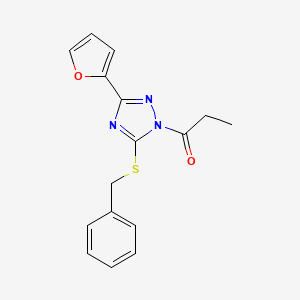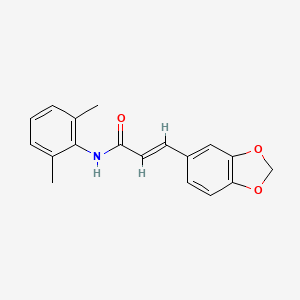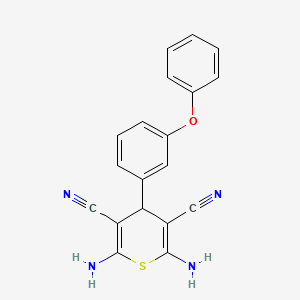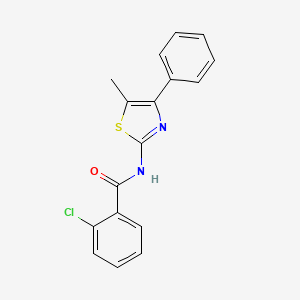
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole, also known as BFPT, is a chemical compound that belongs to the class of triazole derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been studied for its potential to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, one of the limitations of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole is that it is highly toxic, which can make it difficult to work with in the lab.
Future Directions
There are a number of future directions for research on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. One area of research is the development of new anti-cancer therapies based on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. Another area of research is the development of new antibiotics based on 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole. Finally, research is needed to better understand the mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole and its potential applications in the treatment of other diseases.
Synthesis Methods
5-(benzylthio)-3-(2-furyl)-1-propionyl-1H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 2-furylacetonitrile with thioacetic acid followed by the reaction of the resulting product with benzyl bromide and propionic anhydride. The compound can also be prepared by the reaction of 2-furylacetonitrile with thiourea, followed by the reaction of the resulting product with benzyl chloride and propionic anhydride.
properties
IUPAC Name |
1-[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-14(20)19-16(22-11-12-7-4-3-5-8-12)17-15(18-19)13-9-6-10-21-13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIALMAGRHCVZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)
![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)



![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)
![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
